molecular formula C18H22N6O2 B2599448 7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione CAS No. 332103-57-8

7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

Cat. No.: B2599448
CAS No.: 332103-57-8
M. Wt: 354.414
InChI Key: XIXVUMAIDBXMQG-UHFFFAOYSA-N
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Description

7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is a synthetic compound belonging to the purine family. It is characterized by the presence of a benzyl group at the 7th position, a methyl group at the 3rd position, and a 4-methylpiperazin-1-yl group at the 8th position of the purine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Benzylation: The 7th position of the purine ring is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The 3rd position is methylated using methyl iodide under basic conditions.

    Piperazine Substitution: The 8th position is substituted with 4-methylpiperazine through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-3-methyl-8-(4-methyl-1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-Benzyl-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-Benzyl-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

7-Benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperazin-1-yl group at the 8th position differentiates it from other similar compounds and may contribute to its unique biological activities.

Properties

IUPAC Name

7-benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-21-8-10-23(11-9-21)17-19-15-14(16(25)20-18(26)22(15)2)24(17)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXVUMAIDBXMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325139
Record name 7-benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644188
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332103-57-8
Record name 7-benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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